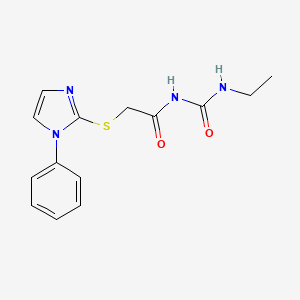
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- is a synthetic organic compound with the molecular formula C14-H16-N4-O2-S This compound is characterized by the presence of a urea moiety linked to an imidazole ring through a thioacetyl group The imidazole ring is further substituted with a phenyl group, making it a complex and unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by their sequential reaction to form the final product. The use of advanced purification techniques, such as column chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol or a sulfide.
Substitution: The imidazole ring can undergo substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thioacetyl group may also play a role in binding to active sites of enzymes, thereby modulating their function . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for diverse interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
Urea derivatives: Compounds such as (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol urea derivatives have similar structural features and biological activities.
Imidazole derivatives: Other imidazole-containing compounds, such as histidine and its analogs, share the imidazole ring structure and exhibit similar chemical properties.
Uniqueness
What sets Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. The presence of both the urea and imidazole moieties provides a versatile platform for further modifications and applications in various fields.
Properties
CAS No. |
60176-50-3 |
|---|---|
Molecular Formula |
C14H16N4O2S |
Molecular Weight |
304.37 g/mol |
IUPAC Name |
N-(ethylcarbamoyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C14H16N4O2S/c1-2-15-13(20)17-12(19)10-21-14-16-8-9-18(14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,15,17,19,20) |
InChI Key |
YAIBAVOAJXREBH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC(=O)CSC1=NC=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


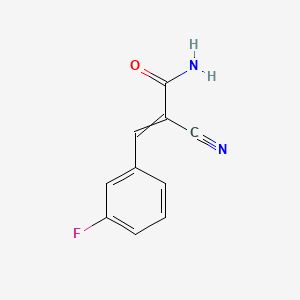
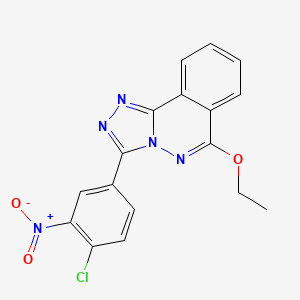
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)

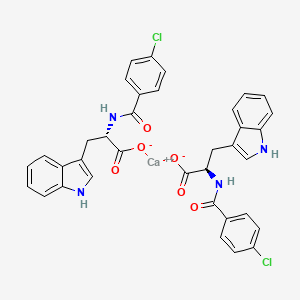

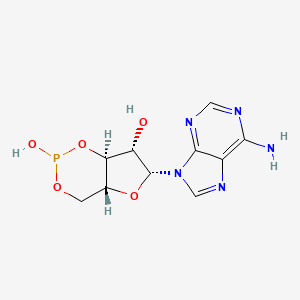
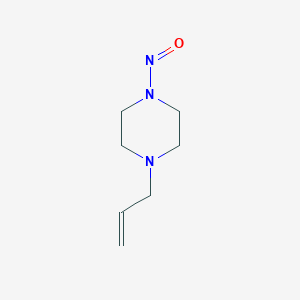
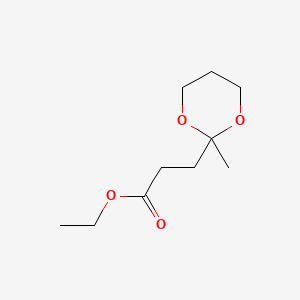
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
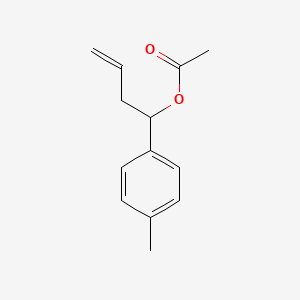
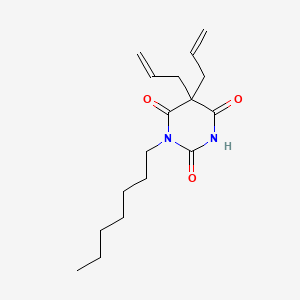
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
